N-(1H-indol-6-yl)-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetamide
CAS No.:
Cat. No.: VC16323328
Molecular Formula: C18H16N6O2
Molecular Weight: 348.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H16N6O2 |
|---|---|
| Molecular Weight | 348.4 g/mol |
| IUPAC Name | N-(1H-indol-6-yl)-2-[4-(2-methyltetrazol-5-yl)phenoxy]acetamide |
| Standard InChI | InChI=1S/C18H16N6O2/c1-24-22-18(21-23-24)13-3-6-15(7-4-13)26-11-17(25)20-14-5-2-12-8-9-19-16(12)10-14/h2-10,19H,11H2,1H3,(H,20,25) |
| Standard InChI Key | VZKYJPWWGPOEPR-UHFFFAOYSA-N |
| Canonical SMILES | CN1N=C(N=N1)C2=CC=C(C=C2)OCC(=O)NC3=CC4=C(C=C3)C=CN4 |
Introduction
N-(1H-indol-6-yl)-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetamide is a synthetic compound that belongs to the class of indole derivatives. This compound has garnered attention due to its potential biological activities, particularly in the field of medicinal chemistry. The structural formula indicates the presence of an indole moiety, a tetrazole ring, and an acetamide functional group, which are known for their diverse pharmacological properties.
Synthesis and Characterization
The synthesis of N-(1H-indol-6-yl)-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetamide typically involves multi-step organic reactions, including:
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Formation of the Indole Derivative: Starting from simple indole precursors.
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Tetrazole Synthesis: Utilizing methods like the Huisgen reaction or other cycloaddition techniques to form the tetrazole ring.
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Coupling Reaction: The final step usually involves coupling the indole derivative with the tetrazole-containing phenolic compound through acylation or similar methods.
Characterization techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) are employed to confirm the structure and purity of the synthesized compound.
Biological Activity
Research has indicated that compounds containing indole and tetrazole moieties exhibit a range of biological activities, including:
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Anticancer Activity: Preliminary studies suggest that N-(1H-indol-6-yl)-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetamide may inhibit cancer cell proliferation. For example, in vitro assays have demonstrated cytotoxic effects against various human cancer cell lines.
| Cell Line Type | IC50 Value (μM) | Notes |
|---|---|---|
| HeLa (Cervical) | 15.72 | Significant inhibition |
| MCF7 (Breast) | 12.53 | Moderate inhibition |
| HepG2 (Liver) | 10.56 | High potency observed |
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